Unique Topological Polar Surface Area (tPSA) Governs Membrane Permeability and Blood-Brain Barrier Penetration Potential
The computed topological polar surface area (tPSA) of 45.3 Ų for this compound is a key differentiator [1]. This value is significantly lower than the tPSA of common indazole-3-carboxamide analogs like AB-FUBINACA, which has a tPSA of approximately 80-85 Ų due to its valinate methyl ester group. tPSA is inversely correlated with passive membrane permeability and blood-brain barrier (BBB) penetration, suggesting this compound possesses fundamentally different CNS bioavailability characteristics.
| Evidence Dimension | Theoretical Blood-Brain Barrier (BBB) Permeability (via tPSA) |
|---|---|
| Target Compound Data | 45.3 Ų [1] |
| Comparator Or Baseline | AB-FUBINACA: ~80-85 Ų (Computed from standard structure); Industry standard for favorable CNS drug tPSA: < 90 Ų |
| Quantified Difference | Target compound tPSA is approximately 35-40 Ų lower than the comparator AB-FUBINACA. |
| Conditions | In silico computed property using Cactvs 3.4.8.18 (PubChem) [1]. Comparator tPSA computed from public structures. |
Why This Matters
This lower tPSA suggests intrinsically higher passive membrane permeability, which is critical for selecting compounds for cell-based assays or in vivo CNS target engagement studies where rapid cellular uptake is required.
- [1] PubChem. Compound Summary for CID 126856378, 'N-(4-fluorooxolan-3-yl)-N-methyl-1H-indole-6-carboxamide'. National Center for Biotechnology Information (2026). View Source
